molecular formula C21H21N5O2S B2540277 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide CAS No. 1797576-47-6

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide

Cat. No.: B2540277
CAS No.: 1797576-47-6
M. Wt: 407.49
InChI Key: PCPQPSNMQSEJNC-UHFFFAOYSA-N
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Description

N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a synthetic hybrid compound designed for pharmaceutical and biochemical research. Its molecular structure incorporates two pharmacologically significant motifs: a piperidine ring and a naphthalene-sulfonamide group. The piperidine nucleus is a fundamental scaffold in medicinal chemistry, extensively utilized in the development of therapeutic agents for a wide range of conditions, including anticancer, antiviral, and antimicrobial applications . Its versatility makes it a cornerstone in drug discovery efforts. Concurrently, the naphthalene-sulfonamide moiety is a privileged structure known to contribute to potent biological activity. Recent studies on compounds featuring this group, such as PMSA (4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide), have demonstrated promising anti-tumor effects by inducing ferroptosis, a form of regulated cell death, through targeting the KEAP1-NRF2-GPX4 signaling axis . Furthermore, sulfonamide derivatives are classic enzyme inhibitors, with well-documented roles in competitively inhibiting targets like dihydropteroate synthase in bacterial folate synthesis , and modern research continues to develop novel sulfonamide-containing inhibitors for enzymes such as urease . The strategic integration of the cyanopyrazine unit further enhances the potential of this molecule to engage in key hydrogen bonding and dipole interactions within enzyme active sites. This compound presents a compelling chemical tool for researchers investigating new mechanisms of action, particularly in oncology and infectious disease, and for exploring the synergistic effects of combining a piperidine linker with a naphthalene-sulfonamide pharmacophore.

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c22-14-19-21(24-11-10-23-19)26-12-8-16(9-13-26)15-25-29(27,28)20-7-3-5-17-4-1-2-6-18(17)20/h1-7,10-11,16,25H,8-9,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPQPSNMQSEJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazine Ring: The pyrazine ring is introduced via nucleophilic substitution reactions.

    Sulfonamide Formation: The final step involves the reaction of the piperidine-pyrazine intermediate with naphthalene-1-sulfonyl chloride under basic conditions to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group in the pyrazine ring, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Pharmacology: The compound can be studied for its interactions with biological targets, such as enzymes or receptors.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The following compounds share core structural motifs with the target molecule:

Compound Name / Identifier Key Structural Features Pharmacological Target / Application Synthesis Highlights Reference
Target Compound Naphthalene-1-sulfonamide, piperidin-4-ylmethyl, 3-cyanopyrazin-2-yl Hypothesized enzyme inhibition Likely involves pyrazine coupling N/A
5-(Dimethylamino)-N-((1-(2-(Piperidin-4-yl)ethyl)-1H-1,2,3-triazol-4-yl)methyl)naphthalene-1-sulfonamide (12) Naphthalene-1-sulfonamide, triazole linker, piperidin-4-yl Protein covalent modification (H2O2-dependent) Click chemistry (CuSO4, Na ascorbate)
N-((1-Benzylpiperidin-3-yl)methyl)naphthalene-2-sulfonamide (IX) Naphthalene-2-sulfonamide, benzylpiperidin-3-ylmethyl Butyrylcholinesterase (reversible inhibitor) Alkylation (Cs2CO3, ACN, 60°C)
Goxalapladib (CAS-412950-27-7) Naphthyridine-1,8 core, trifluoromethyl biphenyl, methoxyethylpiperidin Atherosclerosis (phospholipase A2 inhibitor) Multi-step alkylation/acyclation
4’-Methyl acetyl fentanyl Piperidin-4-yl, phenethyl, acetamide Opioid receptor agonist N/A (controlled substance)

Key Structural and Functional Differences

  • Sulfonamide Position : The target compound’s naphthalene-1-sulfonamide differs from ’s naphthalene-2-sulfonamide, which may alter binding pocket compatibility in enzyme targets .
  • Heterocyclic Substituents: The 3-cyanopyrazin-2-yl group in the target compound contrasts with triazole () or benzyl () substituents. Pyrazine’s electron-withdrawing nature could enhance binding to kinases or oxidoreductases compared to bulkier groups .
  • Pharmacological Targets: While fentanyl analogs () target opioid receptors, sulfonamide-piperidine hybrids () focus on enzymes. The target compound’s lack of opioid-like phenethyl groups suggests a non-opioid mechanism .

Binding and Selectivity Considerations

  • The cyanopyrazine group may confer selectivity for NADPH-dependent enzymes or kinases due to its planar structure and hydrogen-bonding capacity.
  • ’s compound shows reversible inhibition of butyrylcholinesterase, suggesting that sulfonamide-piperidine hybrids can achieve high enzyme affinity (Ki values in nM range) . The target compound’s pyrazine could further optimize such interactions.

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a compound with potential therapeutic applications, particularly in the fields of metabolic diseases and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C21_{21}H21_{21}N5_{5}O2_{2}S
  • Molecular Weight : 407.5 g/mol
  • CAS Number : 1797576-47-6

Naphthalene sulfonamide derivatives, including this compound, have been identified as inhibitors of fatty acid binding protein 4 (FABP4), which plays a critical role in metabolic and inflammatory processes. Inhibition of FABP4 may lead to beneficial effects in conditions such as diabetes and atherosclerosis by modulating lipid metabolism and reducing inflammation .

Antidiabetic Potential

Research indicates that naphthalene sulfonamide derivatives exhibit significant antidiabetic properties. These compounds can enhance insulin sensitivity and reduce hyperglycemia in rodent models. For instance, studies have shown that certain derivatives can lower blood glucose levels effectively compared to standard treatments .

Anti-inflammatory Effects

The compound's ability to inhibit FABP4 suggests it may also possess anti-inflammatory properties. In vitro studies demonstrated that it could reduce pro-inflammatory cytokines such as IL-6 and TNF-α, indicating its potential for treating inflammatory diseases .

Case Studies and Research Findings

  • Study on FABP4 Inhibition :
    • A study reported that naphthalene sulfonamide derivatives bind effectively to FABP4, showing binding affinities comparable to established inhibitors. This binding was confirmed through X-ray crystallography and calorimetry, revealing the compound's potential as a therapeutic agent against metabolic disorders .
  • Antidiabetic Activity in Rodent Models :
    • In a controlled experiment, rodents treated with naphthalene sulfonamide derivatives exhibited significant reductions in blood glucose levels compared to untreated controls. The study noted improvements in insulin sensitivity markers .
  • Inflammation Reduction :
    • Another research effort highlighted the compound's capacity to decrease levels of inflammatory markers in cellular models. This suggests that it could be developed further for conditions characterized by chronic inflammation .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntidiabeticSignificant reduction in blood glucose levels
Anti-inflammatoryDecreased IL-6 and TNF-α levels
FABP4 InhibitionStrong binding affinity for FABP4

Q & A

Basic: How can researchers optimize the synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide?

Methodological Answer:
Synthesis optimization requires careful selection of reaction conditions. For example, coupling reactions involving piperidine intermediates (common in similar compounds) often use polar aprotic solvents like N,N-dimethylacetamide (DMA) at 80–100°C for 12–24 hours . Purification via column chromatography or crystallization in ethanol/water mixtures can enhance purity. Analytical techniques such as NMR (e.g., verifying piperidine ring substitution patterns) and mass spectrometry ensure structural fidelity . For scalability, iterative adjustments to stoichiometry (e.g., 1.2–1.5 equivalents of activating agents) and inert atmospheres (N₂/Ar) minimize side reactions .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of the pyrazine and piperidine moieties. For example, upfield shifts in piperidine protons (δ 2.5–3.5 ppm) indicate methylene bridging .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .
  • X-ray Diffraction (XRD): Single-crystal XRD resolves stereochemistry and π-π stacking interactions in the naphthalene sulfonamide group, with bond angles (~120°) and torsion angles critical for conformational analysis .

Basic: How should researchers assess the compound’s toxicity in preclinical studies?

Methodological Answer:
Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents via oral/intraperitoneal routes). Key parameters include:

  • Systemic Effects: Monitor hepatic (ALT/AST levels), renal (creatinine clearance), and hematological (RBC/WBC counts) endpoints for 14–28 days .
  • Inhalation Exposure: Use aerosolized particles (0.5–5 µm) at 10–100 mg/m³ for 4-hour sessions, with post-exposure histopathology .
  • Metabolite Screening: LC-MS/MS identifies toxic metabolites (e.g., naphthalene epoxides) in urine .

Advanced: How can structure-activity relationships (SAR) be established for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace pyrazine’s cyano group with amides) and compare bioactivity .
  • Biological Assays: Test inhibition of target enzymes (e.g., kinases) using IC₅₀ curves. For example, ATP-binding assays with recombinant proteins at 1–100 µM .
  • Computational Docking: Use Schrödinger Suite or AutoDock to model binding poses. Focus on hydrogen bonding (e.g., sulfonamide with Arg residues) and hydrophobic interactions (naphthalene with pocket residues) .

Advanced: What strategies are effective for studying in vivo pharmacokinetics?

Methodological Answer:

  • Radiolabeling: Incorporate ¹⁴C at the piperidine methylene group for tissue distribution studies in rodents .
  • Plasma Profiling: Serial blood sampling (0–48 hours) with LC-MS quantifies Cmax, Tmax, and AUC. Protein binding is assessed via ultrafiltration .
  • Metabolite ID: Bile duct-cannulated models collect metabolites for UPLC-QTOF analysis, identifying glucuronide/sulfate conjugates .

Basic: How can solubility and formulation challenges be addressed?

Methodological Answer:

  • Salt Formation: Synthesize hydrochloride or phosphate salts via acid-base reactions in ethanol/water (1:1) to enhance aqueous solubility .
  • Co-solvents: Use PEG-400 or cyclodextrins (10–20% w/v) in PBS (pH 7.4) for in vitro assays .
  • Solid Dispersion: Spray-dry with PVP K30 (1:3 ratio) to improve dissolution rates .

Advanced: What approaches identify biological targets for this compound?

Methodological Answer:

  • Chemical Proteomics: Use immobilized compound beads to pull down binding proteins from cell lysates, followed by tryptic digest and LC-MS/MS .
  • CRISPR Screening: Genome-wide knockout libraries identify sensitized/resistant genes (e.g., kinases, transporters) .
  • Thermal Shift Assays: Monitor protein denaturation (ΔTm) via SYPRO Orange to detect target stabilization .

Basic: How to evaluate the compound’s stability under varying conditions?

Methodological Answer:

  • Forced Degradation: Expose to 40°C/75% RH (ICH Q1A) for 4 weeks; analyze degradation products (e.g., hydrolysis of sulfonamide) via HPLC .
  • Photostability: Irradiate with 1.2 million lux·hr UV/visible light; track λmax shifts (e.g., naphthalene oxidation) .
  • Solution Stability: Test in PBS (pH 2–9) at 25°C; quantify intact compound over 72 hours .

Advanced: How can computational modeling guide optimization?

Methodological Answer:

  • QM/MM Simulations: Calculate binding energies (ΔG) for sulfonamide-protein interactions using Gaussian09 .
  • ADMET Prediction: Use SwissADME to forecast logP (target <5), BBB permeability, and CYP450 inhibition .
  • MD Simulations: GROMACS models (100 ns runs) assess conformational flexibility of the piperidine-pyrazine linker .

Advanced: What crystallographic techniques validate structural hypotheses?

Methodological Answer:

  • Single-Crystal Growth: Slow evaporation from DMSO/EtOH (1:2) yields diffraction-quality crystals .
  • XRD Refinement: SHELXL refines structures to R-factor <0.05; analyze π-π stacking (3.5–4.0 Å) and hydrogen bonds (1.8–2.2 Å) .
  • Hirshfeld Surfaces: CrystalExplorer maps intermolecular contacts (e.g., sulfonamide O···H interactions) .

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